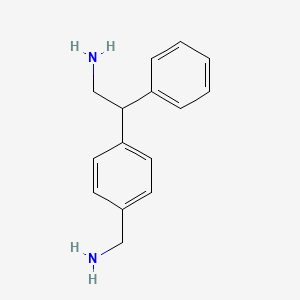
2-(4-(Aminomethyl)phenyl)-2-phenylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Aminomethyl)phenyl)-2-phenylethanamine is an organic compound that belongs to the class of phenylethylamines This compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a phenylethanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Aminomethyl)phenyl)-2-phenylethanamine typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benzene derivatives followed by reduction and amination steps. For instance, a Friedel-Crafts acylation can introduce an acyl group onto a benzene ring, which is then reduced to an alkane. Subsequent nitration and reduction steps introduce the aminomethyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs catalytic hydrogenation and other efficient reduction techniques to ensure high throughput and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Aminomethyl)phenyl)-2-phenylethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the aminomethyl group or other functional groups present.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is frequently employed.
Substitution: Reagents like halogens (Br₂, Cl₂) and nitrating agents (HNO₃) are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or acids, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.
Scientific Research Applications
2-(4-(Aminomethyl)phenyl)-2-phenylethanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic effects, including its role as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-(Aminomethyl)phenyl)-2-phenylethanamine involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The aminomethyl group plays a crucial role in binding to active sites, influencing the compound’s biological effects. Pathways involved may include neurotransmitter modulation and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Phenylethylamine: A simpler structure lacking the aminomethyl group.
Amphetamine: Contains a similar phenylethylamine backbone but with additional methyl groups.
Methamphetamine: An N-methylated derivative of amphetamine with enhanced potency.
Uniqueness
2-(4-(Aminomethyl)phenyl)-2-phenylethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminomethyl group allows for unique interactions with molecular targets, differentiating it from other phenylethylamines.
Properties
CAS No. |
828928-22-9 |
|---|---|
Molecular Formula |
C15H18N2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
2-[4-(aminomethyl)phenyl]-2-phenylethanamine |
InChI |
InChI=1S/C15H18N2/c16-10-12-6-8-14(9-7-12)15(11-17)13-4-2-1-3-5-13/h1-9,15H,10-11,16-17H2 |
InChI Key |
SFBZZBYOHMABHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















